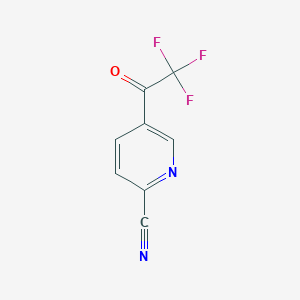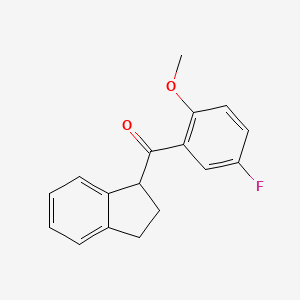
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone is an organofluorine compound characterized by the presence of a carbon-fluorine bond
准备方法
The synthesis of (2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone typically involves several steps:
Synthetic Routes: The preparation begins with the selection of appropriate starting materials, such as 2,3-dihydro-1H-indene and 5-fluoro-2-methoxybenzoyl chloride. These compounds undergo a Friedel-Crafts acylation reaction in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired product.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
化学反应分析
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of methoxy or tert-butoxy derivatives.
Major Products: The major products formed from these reactions include carboxylic acids, ketones, alcohols, and various substituted derivatives.
科学研究应用
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone can be compared with other similar compounds:
Similar Compounds: Other organofluorine compounds, such as (2,3-Dihydro-1H-inden-1-yl)(4-fluoro-2-methoxyphenyl)methanone and (2,3-Dihydro-1H-inden-1-yl)(5-chloro-2-methoxyphenyl)methanone, share structural similarities.
Uniqueness: The presence of the fluorine atom at the 5-position and the methoxy group at the 2-position of the phenyl ring gives this compound unique chemical and physical properties, such as increased stability and reactivity.
属性
CAS 编号 |
920508-14-1 |
|---|---|
分子式 |
C17H15FO2 |
分子量 |
270.30 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-inden-1-yl-(5-fluoro-2-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H15FO2/c1-20-16-9-7-12(18)10-15(16)17(19)14-8-6-11-4-2-3-5-13(11)14/h2-5,7,9-10,14H,6,8H2,1H3 |
InChI 键 |
ZSQMOPQBPDCDPB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)F)C(=O)C2CCC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
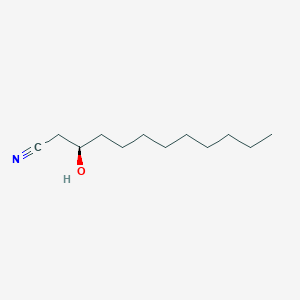
![4-[6-(Benzyloxy)hexyl]aniline](/img/structure/B14175745.png)
![1-[Bis(propan-2-ylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14175749.png)
![1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole](/img/structure/B14175751.png)
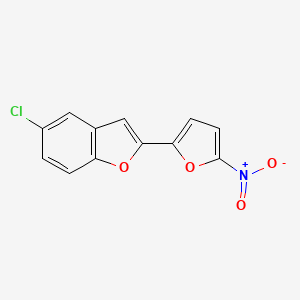
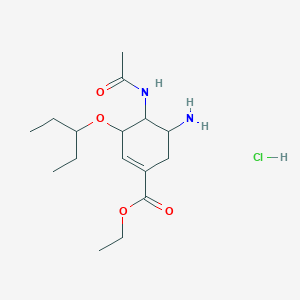
![(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one](/img/structure/B14175762.png)
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal](/img/structure/B14175766.png)
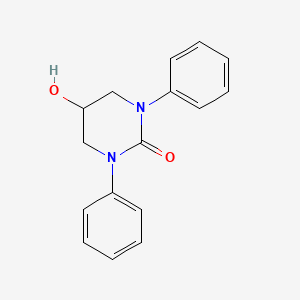
![Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14175774.png)
![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)
